

# 5-Methoxypyrimidin-4-ol chemical properties and structure

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## Compound of Interest

Compound Name: 5-Methoxypyrimidin-4-ol

Cat. No.: B372761

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## 5-Methoxypyrimidin-4-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

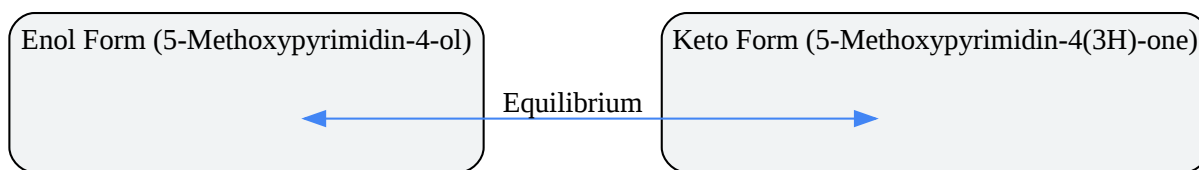
**5-Methoxypyrimidin-4-ol** is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including nucleic acids and various therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic routes for **5-Methoxypyrimidin-4-ol**, tailored for professionals in research and drug development. Due to a notable scarcity of experimentally determined data in peer-reviewed literature, this guide incorporates predicted values for several physicochemical properties to offer as complete a profile as possible.

### Chemical Structure and Tautomerism

The chemical structure of **5-Methoxypyrimidin-4-ol** is characterized by a pyrimidine ring substituted with a methoxy group at the 5-position and a hydroxyl group at the 4-position.

It is crucial to recognize that **5-Methoxypyrimidin-4-ol** can exist in tautomeric forms, predominantly in equilibrium with its keto form, 5-methoxypyrimidin-4(3H)-one. The stability of these tautomers can be influenced by factors such as the solvent and solid-state packing.<sup>[1][2]</sup>

[3][4] Theoretical studies on the parent compound, 4-hydroxypyrimidine, suggest that the keto form is generally more stable.[2]



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Caption: Tautomeric equilibrium between the enol and keto forms.

## Physicochemical Properties

Quantitative data for **5-Methoxypyrimidin-4-ol** is limited. The following tables summarize available and predicted data to provide a comprehensive profile.

Table 1: General Chemical Properties

Property	Value	Source
IUPAC Name	5-methoxypyrimidin-4-ol	-
CAS Number	71133-25-0	[5][6][7]
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	[5][6][7]
Molecular Weight	126.11 g/mol	[5][6][7]

Table 2: Predicted Physicochemical Data

Property	Predicted Value	Source
Melting Point	Not available	-
Boiling Point	Not available	-
pKa	~7.5 (acidic), ~1.5 (basic)	Predicted
logP	~-0.25	Predicted
Water Solubility	Moderately soluble	Predicted

## Spectral Data

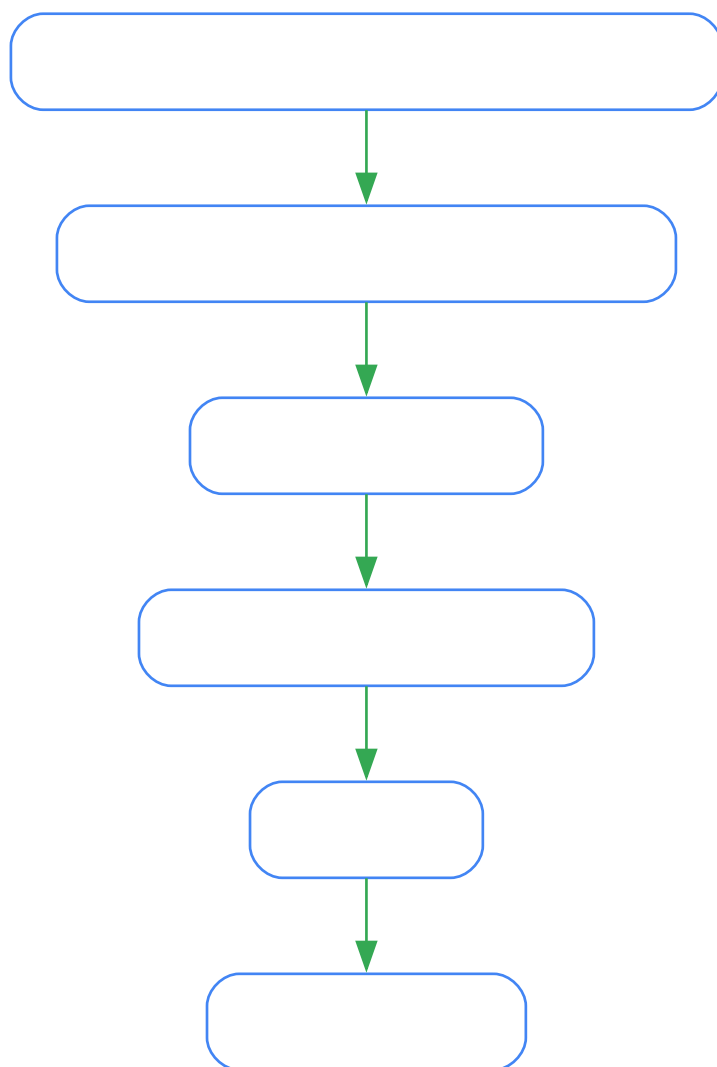
No experimentally determined spectra for **5-Methoxypyrimidin-4-ol** are readily available in the public domain. The following are predicted spectral characteristics based on its structure.

- <sup>1</sup>H NMR:** Protons on the pyrimidine ring are expected in the aromatic region, with a singlet for the methoxy group protons.
- <sup>13</sup>C NMR:** Signals for the four unique carbons of the pyrimidine ring and one for the methoxy carbon are anticipated.
- Infrared (IR) Spectroscopy:** Characteristic peaks for O-H stretching (broad), C=N stretching, and C-O stretching are expected.
- Mass Spectrometry:** The molecular ion peak (M<sup>+</sup>) would be observed at m/z 126. Common fragmentation patterns would involve the loss of the methoxy group or cleavage of the pyrimidine ring.<sup>[7]</sup>

## Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **5-Methoxypyrimidin-4-ol** is not well-documented in publicly accessible literature. However, a general synthetic approach can be adapted from methods used for similar pyrimidine derivatives. One potential route involves the cyclization of a suitably substituted three-carbon precursor with a source of the N-C-N fragment of the pyrimidine ring.

A plausible synthesis could start from diethyl 2-formyl-3-methoxy-succinate, which can be cyclized with urea or thiourea. The following diagram illustrates a generalized workflow for such a synthesis.



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Caption: Generalized synthetic workflow for **5-Methoxypyrimidin-4-ol**.

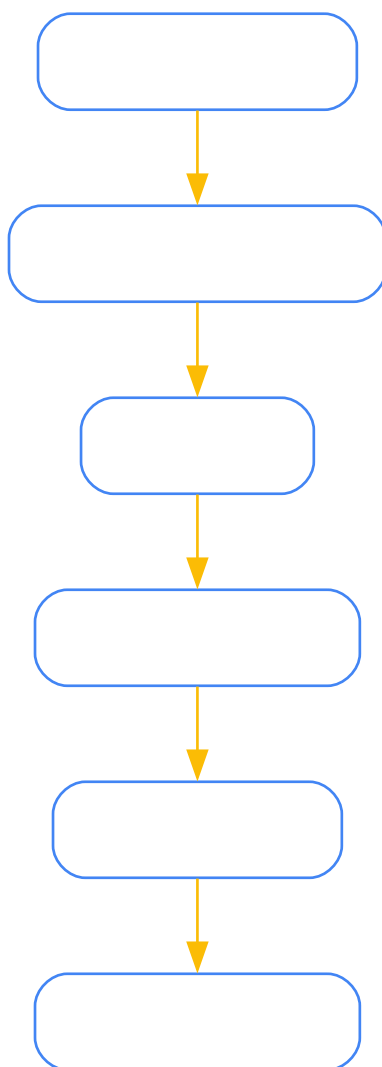
## Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of **5-Methoxypyrimidin-4-ol** (CAS 71133-25-0).

However, the pyrimidine scaffold is a well-established pharmacophore. Numerous pyrimidine derivatives have been investigated and developed for a wide range of therapeutic applications, including:

- Anticancer Agents: As inhibitors of various kinases and other enzymes involved in cell proliferation and survival.[\[8\]](#)[\[9\]](#)
- Antimicrobial Agents: Exhibiting antibacterial and antifungal properties.[\[10\]](#)
- Antiviral Agents: Serving as nucleoside analogs that interfere with viral replication.
- Central Nervous System (CNS) Agents: Modulating neurotransmitter receptors.

Given the diverse biological roles of pyrimidine derivatives, **5-Methoxypyrimidin-4-ol** could serve as a valuable building block or lead compound in drug discovery programs targeting a variety of diseases. Future research is warranted to explore its potential biological activities. The following diagram illustrates a logical workflow for the initial biological evaluation of this compound.



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Caption: Logical workflow for biological evaluation.

## Conclusion

**5-Methoxypyrimidin-4-ol** represents a pyrimidine derivative with potential for further investigation in medicinal chemistry and drug discovery. While experimental data on its specific properties are currently limited, this guide provides a foundational understanding of its structure, predicted physicochemical characteristics, and potential synthetic and biological evaluation pathways. The information presented herein is intended to support and guide future research endeavors aimed at unlocking the therapeutic potential of this and related compounds.

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